

An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin

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Compound of Interest

Compound Name: Piperacillin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and pharmacological properties of **piperacillin**, a widely used β -lactam antibiotic. The information is intended to support research, drug development, and a deeper understanding of its mechanism of action and clinical application.

Chemical Structure and Identification

Piperacillin is a semisynthetic, broad-spectrum ureidopenicillin antibiotic.^[1] Its chemical structure is characterized by a β -lactam ring fused to a thiazolidine ring, a core structure common to all penicillins.^[2] The side chain attached to the β -lactam ring is a derivative of ampicillin, featuring a 4-ethyl-2,3-dioxopiperazine-1-carbonylamino group, which enhances its activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][3]}

Chemical Identifiers

Identifier	Value
IUPAC Name	(2S,5R,6R)-6-[[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid][1]
CAS Number	61477-96-1[1]
PubChem CID	43672[1]
Molecular Formula	C23H27N5O7S[1]
Molecular Weight	517.55 g/mol [2]

Physicochemical Properties

The physicochemical properties of **piperacillin** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Table of Physicochemical Properties

Property	Value	Experimental Method
Melting Point	183-185 °C (decomposes)[4]	Capillary Method[3][5][6][7][8]
Solubility (Water)	0.119 mg/mL[9]	Equilibrium solubility method[9]
pKa	pKa1: 3.37 ± 0.06 (carboxylic acid)pKa2: 8.96 ± 0.10 (secondary amide)[9][10]	Potentiometric Titration[9][11][12][13]
LogP (Octanol-Water)	0.5[1]	Shake-Flask Method[4][14][15][16]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of **piperacillin** using potentiometric titration.[9][11][12][13]

Materials and Equipment:

- Automatic potentiometric titrator with a pH glass electrode
- Thermostatic magnetic stirrer
- Analytical balance
- **Piperacillin** standard
- Hydrochloric acid (HCl) solution (e.g., 1.0 M)
- Sodium hydroxide (NaOH) solution (e.g., 0.2 M), carbonate-free
- Potassium chloride (KCl) solution (for maintaining ionic strength)
- Deionized water
- Argon gas

Procedure:

- Preparation of Solutions:
 - Accurately weigh a precise amount of **piperacillin** and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 100 $\mu\text{mol/L}$).^[9]
 - Prepare working solutions of desired concentrations (e.g., 5, 10, 50 $\mu\text{mol/L}$) by diluting the stock solution.^[9]
 - Standardize the HCl and NaOH solutions.
- Titration:
 - Place a known volume of the **piperacillin** working solution into the titration vessel.
 - If necessary, adjust the ionic strength of the solution by adding a concentrated KCl solution.

- Purge the solution with argon gas to prevent interference from atmospheric carbon dioxide.[\[13\]](#)
- Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).[\[1\]](#)
- Initially, titrate the solution with the standardized HCl solution to a starting pH (e.g., pH 3.0) and allow it to stabilize.[\[11\]](#)[\[13\]](#)
- Begin the titration by adding small, precise increments of the standardized NaOH solution.
- Record the pH of the solution after each addition, ensuring the reading is stable.[\[11\]](#)[\[13\]](#)
- Continue the titration until the pH reaches a desired endpoint (e.g., pH 11.0).[\[11\]](#)[\[13\]](#)
- Data Analysis:
 - Plot the pH values against the volume of NaOH added to generate a titration curve.
 - The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points. This can be done using graphical methods (e.g., first or second derivative plots) or appropriate software.

Determination of Melting Point by Capillary Method

This protocol describes the determination of the melting point of **piperacillin** using the capillary method.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials and Equipment:

- Melting point apparatus
- Capillary tubes (one end sealed)
- Dried, powdered **piperacillin** sample
- Thermometer

Procedure:

- Sample Preparation:
 - Ensure the **piperacillin** sample is finely powdered and thoroughly dried.[\[7\]](#)
 - Introduce a small amount of the powdered sample into the open end of a capillary tube.
 - Tap the sealed end of the capillary tube on a hard surface to pack the sample into a compact column at the bottom. The packed sample height should be 2-3 mm.[\[8\]](#)
- Measurement:
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting point. For an accurate determination, a slow heating rate (e.g., 1-2 °C per minute) should be used, starting from a temperature about 15-20 °C below the expected melting point.[\[8\]](#)
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the last solid particle melts (the end of the melting range).[\[8\]](#)
 - The melting point is reported as this range.

Determination of Antibacterial Activity (Minimum Inhibitory Concentration - MIC) by Broth Microdilution

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **piperacillin** against a bacterial strain using the broth microdilution method.[\[2\]\[17\]\[18\]\[19\]\[20\]\[21\]\[22\]\[23\]](#)

Materials and Equipment:

- 96-well microtiter plates

- **Piperacillin** stock solution of known concentration
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial culture in logarithmic growth phase
- Spectrophotometer
- Incubator (35 ± 2 °C)
- Micropipettes and sterile tips

Procedure:

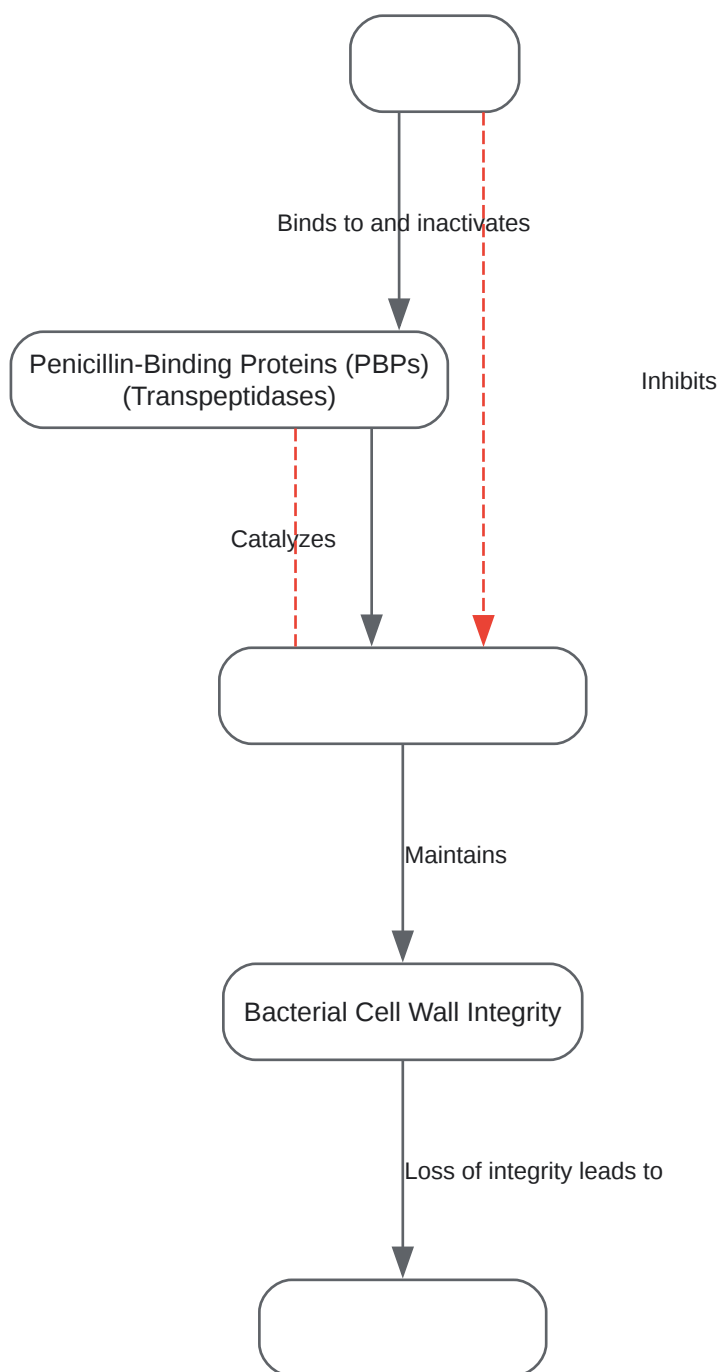
- Preparation of **Piperacillin** Dilutions:
 - Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
 - Add 100 µL of the **piperacillin** stock solution to well 1.
 - Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
- Inoculum Preparation:
 - Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[2]
 - Dilute this suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells.[2]
- Inoculation and Incubation:
 - Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

- Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.[2]
- Interpretation of Results:
 - After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **piperacillin** that completely inhibits visible bacterial growth.

Mechanism of Action

Piperacillin, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][11][17][24]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis



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Caption: Mechanism of action of **piperacillin**.

The key steps in its mechanism are:

- **Binding to Penicillin-Binding Proteins (PBPs):** **Piperacillin** binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][11]

- **Inhibition of Transpeptidation:** This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the bacterial cell wall.[17]
- **Cell Wall Disruption and Lysis:** The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[11]

Pharmacokinetics and Pharmacodynamics

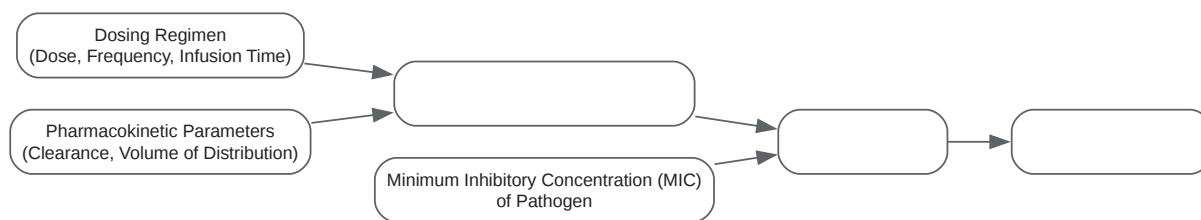
Pharmacokinetics

Table of Pharmacokinetic Parameters

Parameter	Value	Description
Bioavailability (Oral)	Not absorbed orally[11]	Must be administered parenterally (IV or IM).[1]
Protein Binding	20-30%[7][23]	The fraction of piperacillin bound to plasma proteins.
Volume of Distribution	~0.38 L/kg[21]	Indicates distribution into tissues.
Metabolism	Largely not metabolized[1][11]	A minor amount is metabolized to the desethyl metabolite.[18]
Elimination Half-life	36-72 minutes[1]	The time it takes for the plasma concentration to reduce by half.
Excretion	Primarily renal (~80% unchanged in urine)[1]	Excreted via glomerular filtration and tubular secretion.[11]

Pharmacodynamics

Piperacillin exhibits time-dependent bactericidal activity.[1][3] This means its efficacy is best correlated with the duration of time that the free drug concentration remains above the MIC of the infecting organism (%fT > MIC).[3] A target of %fT > MIC of at least 50% is generally considered necessary for maximal bactericidal effect.[3][6]

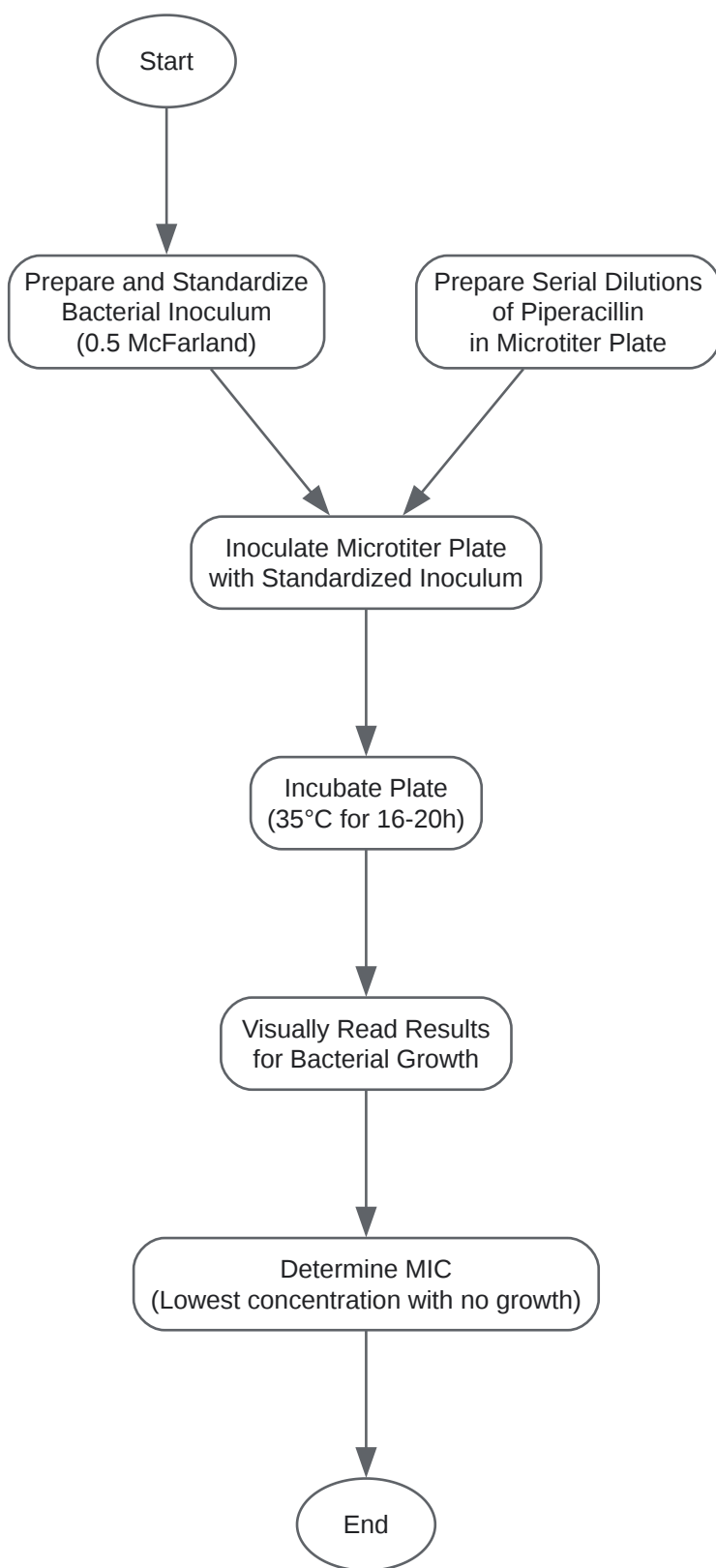
Logical Relationship: Pharmacokinetics and Pharmacodynamics of **Piperacillin**[Click to download full resolution via product page](#)

Caption: PK/PD relationship of **piperacillin**.

Experimental Workflow: In Vitro Susceptibility Testing

The following diagram illustrates a typical workflow for determining the in vitro susceptibility of a bacterial isolate to **piperacillin**.

Workflow: MIC Determination by Broth Microdilution



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Caption: Workflow for MIC determination.

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